
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- is a chemical compound with the molecular formula C16H14O4S2 It is characterized by the presence of a triple bond between the third and fourth carbon atoms in the octene chain, and two phenylsulfonyl groups attached to the first carbon atom
Méthodes De Préparation
The synthesis of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- typically involves the reaction of 1-octyne with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- involves its interaction with various molecular targets, including enzymes and cellular membranes. The phenylsulfonyl groups are known to interact with proteins, potentially inhibiting their activity. The triple bond in the octene chain can also participate in reactions with other molecules, leading to the formation of reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- can be compared to other compounds with similar structures, such as:
1-Octen-3-yne: Lacks the phenylsulfonyl groups, resulting in different chemical reactivity and biological activity.
1-Octen-3-ol: Contains a hydroxyl group instead of the triple bond, leading to different physical and chemical properties.
1-Octene: Lacks both the triple bond and the phenylsulfonyl groups, making it less reactive in certain types of chemical reactions.
The presence of the phenylsulfonyl groups in 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- makes it unique, as these groups can participate in a variety of chemical reactions and interactions with biological molecules.
Propriétés
Numéro CAS |
182081-91-0 |
|---|---|
Formule moléculaire |
C20H20O4S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)oct-1-en-3-ynylsulfonylbenzene |
InChI |
InChI=1S/C20H20O4S2/c1-2-3-4-5-12-17-20(25(21,22)18-13-8-6-9-14-18)26(23,24)19-15-10-7-11-16-19/h6-11,13-17H,2-4H2,1H3 |
Clé InChI |
YBZBUNXGUKVAGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
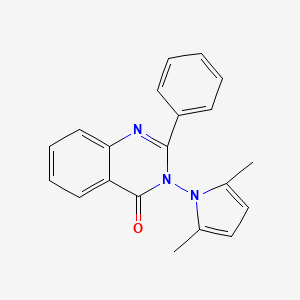
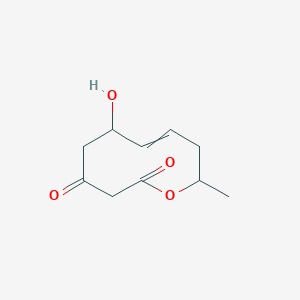
![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)
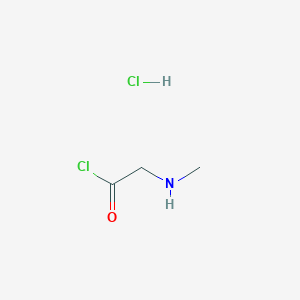
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
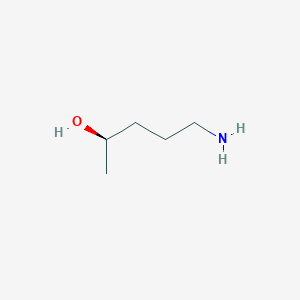
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)
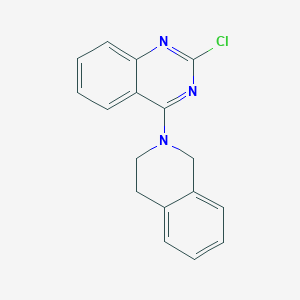
![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
